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molecular formula C21H23N3O3 B1312997 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione CAS No. 99718-67-9

2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

Cat. No. B1312997
M. Wt: 365.4 g/mol
InChI Key: JRSLARDFVUZKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04585773

Procedure details

This was carried out with the method and molar ratios of Step (a) of Example I with 0.026 mol of N-(2-methoxyphenyl)piperazine being utilized and with N-(2-bromoethyl)phthalimide being utilized in place of N-(3-bromopropyl)phthalimide. The reaction afforded 4.25 g of a white solid (45% yield); mp 76°-81° C. Spectral data are consistent with the assigned structure. This material was used without further purification.
Quantity
0.026 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.Br[CH2:16][CH2:17][N:18]1[C:22](=[O:23])[C:21]2=[CH:24][CH:25]=[CH:26][CH:27]=[C:20]2[C:19]1=[O:28].BrCCCN1C(=O)C2=CC=CC=C2C1=O>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:16][CH2:17][N:18]2[C:22](=[O:23])[C:21]3=[CH:24][CH:25]=[CH:26][CH:27]=[C:20]3[C:19]2=[O:28])[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0.026 mol
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCN1C(C=2C(C1=O)=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCN1C(C=2C(C1=O)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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